The viral 3A protein is a key player in disrupting host cell functions. The following table summarizes its core mechanisms based on recent studies of human pathogenic enteroviruses (e.g., EV-A71, CVB3, poliovirus, EV-D68) [1].
| Mechanism | Biological Consequence | Significance in Viral Pathogenesis |
|---|---|---|
| Inhibition of ARF1 Activation: 3A protein interacts with and sequesters the host protein GBF1, a guanine nucleotide exchange factor. This prevents GBF1 from activating ADP-ribosylation Factor 1 (ARF1) [1]. | Disruption of protein trafficking and induction of severe ER stress, triggering the Unfolded Protein Response (UPR) [1]. | Facilitates the formation of viral replication organelles and inhibits host protein secretion, aiding viral replication [1]. |
| Induction of ER Stress & UPR: By inhibiting ARF1 via GBF1 sequestration, the 3A protein disrupts ER homeostasis. This leads to the accumulation of ER-resident proteins and remodeling of the ER [1]. | Activates all three branches of the UPR (IRE1, ATF6, and PERK pathways) [1]. | A cellular survival mechanism initially, but prolonged severe stress leads to cell death. |
| Activation of Apoptosis: The sustained, severe ER stress induced by the 3A protein specifically activates the PERK/CHOP signaling pathway of the UPR [1]. | Leads to programmed cell death (apoptosis) in infected cells [1]. | Contributes to tissue damage and the pathogenesis of enteroviral diseases. The PERK/CHOP pathway is a potential therapeutic target [1]. |
The diagram below visualizes this mechanism and its downstream effects on the host cell.
Enterovirus 3A protein disrupts ER homeostasis via GBF1/ARF1, triggering UPR and apoptosis [1].
While direct protocols for Enviroxime are unavailable, the following established methodologies from studies on the SARS coronavirus (SARS-CoV) 3a protein illustrate how such viral accessory proteins are characterized. These techniques are standard for validating protein localization and incorporation into viral particles [2] [3].
| Experimental Goal | Key Methodology | Application & Findings |
|---|---|---|
| Protein Localization | Immunoelectron Microscopy & Confocal Microscopy: Cells infected with virus or transfected with 3a expression plasmid are stained with affinity-purified anti-3a antibody. Localization is visualized using immunogold staining (EM) or fluorescent tags (confocal) [2]. | Established that the 3a protein is localized to the cytoplasm, Golgi apparatus, and plasma membrane in infected cells [2]. |
| Virion Incorporation Assay | Virus Purification & Western Blot: Culture supernatants from infected cells are collected, and virus particles are purified via ultracentrifugation on discontinuous sucrose gradients (e.g., 20%-60%). Gradient fractions are analyzed by Western Blot with antibodies against 3a and other structural proteins (e.g., N, M) [2] [3]. | Confirmed that the 3a protein is a structural component of the SARS-CoV virion, as it co-purified with viral particles in sucrose gradients and was detected by Western Blot [2]. |
| Control for Specificity | Comparison with Intracellular Proteins: Western Blots of purified virions are also probed for host proteins (e.g., actin) and viral non-structural proteins (e.g., nsp1). This controls for contamination by cellular debris [2]. | Demonstrated that the presence of 3a in virion preparations was specific, as actin and nsp1 were not detected in the purified virus samples [2]. |
The detailed understanding of the 3A protein's mechanism opens several promising research avenues:
The table below summarizes key enviroxime-resistance mutations identified in the 3A protein of poliovirus (PV) and human rhinovirus (HRV).
| Virus | Nucleotide Mutation | Amino Acid Mutation (3A protein) | Key Experimental Evidence |
|---|---|---|---|
| Poliovirus type 1 (PV1) | G5318A | Ala70Thr | 23 independent mutants mapped; confirmed by site-directed mutagenesis of cDNA clones [1]. |
| Poliovirus (PV) | Not Specified | Ala70Thr | Confers resistance to novel this compound-like compound AN-12-H5 [2]. |
| Human Rhinovirus 14 (HRV14) | Not Specified | Various mutations in 3A(B) domains | Site-directed mutagenesis and selection of spontaneous mutants with this compound analogs confirmed the link [3] [4]. |
The Ala70Thr mutation in poliovirus 3A is a major and well-characterized resistance marker. Research shows that single-amino-acid substitutions in this region are sufficient to confer the resistance phenotype [1].
The following workflow outlines a classic methodology for identifying and confirming this compound resistance mutations.
Experimental workflow for mapping this compound resistance.
The Ala70Thr mutation in the 3A protein is a primary marker for this compound resistance in poliovirus. The definitive protocol for confirming resistance involves selecting resistant mutants, genotypic mapping, and recombinant phenotyping. While 3A is the established genetic target, the full mechanism of drug action may involve a more complex replication structure.
The table below summarizes the key viral components and processes targeted by enviroxime.
| Target Component | Function in Viral Replication | Effect of this compound |
|---|---|---|
| Viral Protein 3A / 3AB [1] [2] | Membrane-associated; involved in forming replication organelles (ROs) and initiation of RNA synthesis. | Primary target; drug binding disrupts its function in RO formation and plus-strand RNA initiation. |
| Replication Organelles (ROs) [3] [4] | Specialized membrane structures from ER/Golgi for viral RNA replication; hide viral RNA from immune sensors. | Inhibits biogenesis by targeting 3A function, preventing creation of environment for efficient replication. |
| Plus-Strand RNA Synthesis [1] | Production of new viral genomic RNA from a negative-strand template. | Preferentially inhibits initiation of plus-strand RNA synthesis. |
The understanding of this compound's mechanism is largely derived from genetic and biochemical studies. The following workflow outlines the key experiments used to identify its target.
Experimental workflow for identifying this compound's viral target.
The table below consolidates key quantitative findings from resistance and mechanistic studies.
| Virus | Experimental Context | Key Quantitative Finding | Source |
|---|---|---|---|
| Poliovirus Type 1 (PV-1) | Resistance selection | 23 out of 23 independent resistant mutants had a single-amino-acid substitution in the 3A protein. | [1] |
| Rhinovirus 14 (HRV-14) | Site-directed mutagenesis | Amino acid at position 30 in the 3A protein is critical for determining high/low levels of drug resistance. | [5] |
| Poliovirus | In vitro RNA synthesis | This compound inhibited the initiation of plus-strand RNA synthesis in crude replication complexes. | [1] |
| This compound & Analogs | Mechanism of inhibition | Suggests a complex mechanism, potentially targeting multiple components of the replication complex, leading to low viral resistance. | [2] |
While this compound itself is not a clinical drug candidate, its investigation has been highly influential:
The 3A protein is critical for building the membrane-bound complexes where viral RNA replication occurs.
Diagram of 3A-mediated replication organelle formation.
This compound does not target a host protein; it directly targets the viral 3A protein to disrupt its essential function in RNA replication.
The diagram below integrates this mechanism into the viral replication process.
This compound inhibits 3A, blocking plus-strand RNA synthesis initiation.
For researchers looking to validate or build upon these findings, here are the core methodologies used in the foundational studies.
| Experiment | Key Steps | Critical Controls & Notes |
|---|
| Time-of-Addition Assay [1] | 1. Infect cell monolayers with virus (e.g., poliovirus). 2. Add this compound at different times post-infection (e.g., 0, 2, 4, 6 hours). 3. Measure viral yield (e.g., by plaque assay) at a fixed endpoint. | - Use a non-treated infected control.
The discovery that this compound targets 3A was groundbreaking as it was the first evidence that this viral protein could be a viable target for antiviral drugs [1]. Despite its promise, this compound itself had limited clinical success, partly due to formulation and bioavailability issues [2].
However, the 3A protein remains an attractive target. Its role in recruiting host factors like PI4KB and ACBD3 is conserved across many picornaviruses [3], suggesting that targeting 3A's interactions could lead to broad-spectrum antivirals. Strategies could include developing new compounds that, like this compound, disrupt 3A's function or that specifically block its interaction with host proteins like ACBD3 [4] [3].
Enviroxime functions as a potent inhibitor of positive-strand RNA viruses, primarily poliovirus and human rhinovirus. Its mechanism is centered on the viral 3A protein and its precursor, 3AB [1].
[32P]uridine addition to the 3AB protein in crude replication complexes [1].The relationship between the viral genome, protein processing, and the site of this compound action can be visualized in the following replication pathway:
This compound targets the 3A protein to disrupt replication organelle formation and inhibit VPg-primed RNA synthesis.
The inhibitory action of this compound was characterized through several key experiments, with data summarized in the table below.
| Experimental Approach | Key Findings | Technical Methodology |
|---|---|---|
| Time-of-Addition Assay | Maximal inhibition when added several hours post-infection; indicated target involved in RNA replication, not early entry [1]. | Compound added at different times post-infection; viral yield measured to determine effective window. |
| Resistance Mutation Mapping | 23 independent resistant mutants had single nucleotide substitutions in the 3A region; confirmed by cDNA mutagenesis [1]. | Mutants selected with 1 µg/ml this compound; genome sequenced; site-directed mutagenesis of infectious cDNA clone. |
| Strand-Specific RNA Analysis | Preferentially inhibited plus-strand RNA synthesis [1]. | Dot blot analysis of RNA from infected cells using strand-specific probes. |
| VPg Uridylylation Assay | Inhibited initiation of plus-strand synthesis [1]. | Measured incorporation of [32P]uridine into 3AB protein in poliovirus crude replication complexes. |
This foundational protocol identifies the genetic basis of resistance [1].
This assay directly demonstrates the biochemical mechanism [1].
Prepare Crude Replication Complexes:
Reaction Setup:
[α-32P]UTP.Analysis of VPg Uridylylation:
While this compound itself failed in clinical trials due to limited efficacy or side effects [3], it remains a critical tool for investigating 3A protein function [1]. The 3A protein is now a validated target for antiviral development.
The table below summarizes the two main classes of enviroxime-like compounds, their specific targets, and representatives.
| Compound Class | Primary Molecular Target | Representative Compounds | Proposed Antiviral Mechanism |
|---|---|---|---|
| Major this compound-like Compounds | Phosphatidylinositol 4-Kinase III Beta (PI4KB) [1] | This compound, PIK93, GW5074, T-00127-HEV1 [1] [2] | Inhibits PI4KB activity, depleting phosphatidylinositol 4-phosphate (PI4P) at viral replication organelles, disrupting the formation of the viral replication complex [1]. |
| Minor this compound-like Compounds | Oxysterol-Binding Protein (OSBP) Family I [2] | AN-12-H5, T-00127-HEV2, 25-Hydroxycholesterol (25-HC) [2] | Targets OSBP function, suppressing PI4P accumulation at the Golgi apparatus and downregulating genes in the SREBP/SCAP cholesterol regulatory pathway [2]. |
A common feature of all this compound-like compounds is that poliovirus and other enteroviruses can develop resistance through mutations in the viral 3A protein, most notably the Ala70Thr substitution [3] [1] [2]. This suggests that the viral 3A protein is intricately linked to the host pathways targeted by these drugs.
The following diagram illustrates the coordinated mechanism by which major and minor this compound-like compounds disrupt the PI4P/cholesterol lipid shuttle at the Golgi apparatus, a site critical for the replication of many picornaviruses.
Figure 1: Mechanism of action for this compound-like compounds. Major compounds inhibit PI4KB to reduce PI4P production, while minor compounds inhibit OSBP to disrupt PI4P/Cholesterol exchange, collectively preventing VRC formation.
Research on this compound-like compounds relies on several key methodologies to identify leads, confirm their mechanism, and assess viral resistance.
| Assay Type | Purpose | Typical Methodology |
|---|---|---|
| Cell-Based Antiviral Assay | To quantify the compound's ability to inhibit viral replication in cultured cells. | Infect cells (e.g., RD, HEK293) with virus (e.g., poliovirus replicon encoding luciferase). Treat with compound and measure viral RNA/replication via luciferase activity or plaque assay [1] [2]. |
| Resistance Mutation Mapping | To identify the viral target and understand resistance mechanisms. | Generate and sequence drug-resistant viral mutants. Confirm causality via site-directed mutagenesis of an infectious cDNA clone [3] [1]. |
| In Vitro Lipid Kinase Assay | To determine if a compound directly inhibits PI4KB kinase activity. | Incubate recombinant PI4KB with its substrate (PI) and ATP in the presence of the compound. Measure the production of PI4P [1]. |
| siRNA Sensitization Assay | To identify host factors (like OSBP) required for the compound's activity. | Transfert cells with siRNAs targeting candidate host factors (e.g., PI4KB, OSBP). Infect with virus and assess if siRNA knockdown increases compound sensitivity [2]. |
| Immunofluorescence & Imaging | To visualize the compound's effect on subcellular localization and lipid distribution. | Treat infected or uninfected cells with the compound, then stain for PI4P, OSBP, or viral proteins. Analyze localization via confocal microscopy [2]. |
The workflow for identifying and characterizing a novel this compound-like compound typically integrates these assays, as shown below.
Figure 2: A workflow for characterizing novel this compound-like compounds, from initial screening to target identification.
The following table details specific compounds and key research findings.
| Compound Name | Category | Key Findings and Properties |
|---|---|---|
| This compound | Major | The prototype compound; inhibits plus-strand RNA synthesis. Resistance maps to poliovirus 3A protein (Ala70Thr) [3]. |
| GW5074 | Major | Originally identified as a kinase inhibitor; a broad-specificity PI4KB inhibitor with anti-enterovirus activity [1]. |
| T-00127-HEV1 | Major | Identified via HTS; a specific PI4KB inhibitor that does not inhibit Hepatitis C Virus (HCV) [1]. |
| AN-12-H5 | Minor | A bifunctional compound; targets EV71 replication and an early infection stage. It inhibits HCV replication but not via PI4KB [1] [2]. |
| 25-Hydroxycholesterol | Minor | An endogenous OSBP ligand; phenocopies the antiviral activity of minor this compound-like compounds [2]. |
Research continues to explore the potential of targeting the host PI4KB/OSBP pathway.
Enviroxime is an antiviral compound known to inhibit the replication of rhinoviruses and enteroviruses by targeting a stage involved in viral RNA replication [1]. Its action is closely linked to the function of the viral 3A protein and a host cell factor, Phosphatidylinositol 4-Kinase III Beta (PI4KB) [2].
The diagram below illustrates the enterovirus replication cycle and the points where this compound and other inhibitors act.
The replication cycle begins with viral entry and ends with the release of new viral particles. Key steps hijacked by the virus include the formation of Replication Organelles (ROs)—specialized membrane structures that provide a platform for RNA synthesis [3]. The viral protein 3A plays a key role in this process. This compound inhibits this process, ultimately blocking the production of new viral genetic material [1] [2].
The table below summarizes core quantitative data and key characteristics of this compound from research findings.
| Attribute | Details |
|---|---|
| Chemical Synonyms | LY122772 [4] |
| Molecular Formula | C₁₇H₁₈N₄O₃S [4] |
| CAS Number | 72301-79-2 [4] |
| Molecular Weight | 358.41 g/mol [4] |
| Primary Viral Target | Viral 3A/3AB protein [1] [2] |
| Primary Host Target | Phosphatidylinositol 4-Kinase III Beta (PI4KB) [2] |
| Inhibited Process | Positive-strand (genomic) viral RNA synthesis [1] |
| Spectrum of Activity | Rhinoviruses and Enteroviruses (e.g., Poliovirus, EV-D68) [1] [5] [4] |
| Key Resistance Mutation | Single amino acid substitutions in the 3A protein (e.g., Ala70Thr in Poliovirus) [1] [2] |
Understanding the experimental methods is crucial for evaluating and building upon this research.
This classic approach identified the 3A protein as this compound's target [1].
This experiment showed that this compound preferentially inhibits the synthesis of positive-strand RNA [1].
This method identified PI4KB as a host target for some this compound-like compounds [2].
While this compound itself remains a research tool, it established a precedent for targeting the 3A protein and host PI4KB. Current antiviral development for enteroviruses focuses on several strategies, as shown in the first diagram and summarized here alongside this compound for comparison.
| Target / Compound | Mechanism of Action | Development Stage / Note |
|---|---|---|
| This compound | Targets viral 3A / host PI4KB; inhibits plus-strand RNA synthesis [1] [2]. | Early investigational compound; a tool for basic research [4]. |
| Capsid (VP1) Binder (e.g., PTC-209HBr) | Blocks viral attachment to host receptor (hSCARB2); prevents entry [6] [7]. | Newly identified; mechanism confirmed [6]. |
| 2C Inhibitor (e.g., Jun6504) | Binds viral 2C protein; disrupts replication organelle formation and function [5]. | Demonstrated in vivo efficacy in a neonatal mouse model of EV-D68 infection [5]. |
| 3C Protease Inhibitor (e.g., Rupintrivir) | Irreversibly inhibits 3C protease; prevents polyprotein processing [2] [3]. | Well-studied class; clinical development for other enteroviruses [3]. |
This compound has been a foundational tool in virology, crucial for understanding enterovirus replication and validating the 3A protein and host PI4KB as legitimate antiviral targets. Current research is building on this legacy by:
Enviroxime is a broad-spectrum antiviral compound that inhibits the replication of picornaviruses, including poliovirus and human rhinovirus [1]. Its specific target is the viral 3A protein [1] [2].
The 3A protein is part of the viral replication complex and is essential for initiating the synthesis of new viral RNA strands. The key experimental findings that elucidated this mechanism are [1]:
The diagram below illustrates this mechanism and a general workflow for investigating it.
The following framework is synthesized from the described methodologies in the foundational paper [1] and adapted with contemporary techniques. You will need to optimize the specific conditions (virus MOI, cell type, drug concentrations) for your system.
Objective: To evaluate the efficacy of this compound in inhibiting viral replication in a cell-based system. Key Components: Cell culture (e.g., HeLa, HEK-293), virus stock (e.g., Poliovirus type 1, Rhinovirus type 14), this compound (e.g., 1 µg/mL working concentration [1]), and appropriate assay controls.
| Parameter | Description | Reference |
|---|---|---|
| Effective Concentration | 1 µg/mL was used to select for resistant mutants. | [1] |
| Time-of-Addition | Could be added several hours post-infection without significant loss of inhibition. | [1] |
| Virus Models | Poliovirus type 1 (Mahoney strain) and Human rhinovirus type 14. | [1] |
| Primary Assay Readout | Inhibition of viral plus-strand RNA synthesis (measured by dot blot or radiolabel incorporation). | [1] |
| Step | Procedure | Notes & Modern Alternatives |
|---|---|---|
| 1. Cell Seeding | Seed susceptible cells in a multi-well plate to form a confluent monolayer. | Use cell lines appropriate for your virus (e.g., HeLa for poliovirus). |
| 2. Treatment & Infection | Pre-treat cells with a dilution series of this compound, then infect with a standardized virus inoculum. | Include virus control (no drug) and cell control (no virus). |
| 3. Overlay & Incubation | Apply a semi-solid overlay (e.g., carboxymethyl cellulose) to prevent viral spread and incubate. | Incubation time depends on the virus's replication cycle (e.g., 48-72 hours). |
| 4. Plaque Visualization | Fix cells and stain with crystal violet or neutral red. Plaques appear as clear zones. | Modern readouts can use cell viability dyes (e.g., MTT) for a colorimetric IC50. |
| 5. Data Analysis | Count plaques. Calculate % reduction vs. virus control and determine EC₅₀ (half-maximal effective concentration). | Fit dose-response curve using non-linear regression. |
This compound is recognized in the scientific literature as a host-targeting antiviral that has been tested against enteroviruses, including EV-D68 [1]. However, the search results do not provide a specific half-maximal effective concentration (EC50) value for this compound.
One study screened a protease inhibitor library and identified other compounds with EC50 values ranging from 0.4 to 1.9 μM for inhibiting multiple strains of EV-D68, but it does not list this compound's potency in this range [1].
Although a specific protocol for this compound is not available, the general methodology for determining the anti-enteroviral EC50 of a compound like this compound would involve a viral cytopathic effect (CPE) assay or a plaque assay [1]. The core steps are summarized below.
Table: Key Steps in a Cytopathic Effect (CPE) Assay for EC50 Determination
| Step | Description | Key Parameters / Considerations |
|---|---|---|
| 1. Cell Culture | Grow susceptible cells (e.g., A549, RD, HeLa) in multi-well plates. | Cell line must be permissive to the specific enterovirus being studied. |
| 2. Compound Treatment | Add serial dilutions of this compound to the cells. | A typical dilution series might be 1:3 or 1:10, covering a range from non-toxic to fully inhibitory concentrations. |
| 3. Virus Infection | Infect cells with a standardized amount of enterovirus. | The viral inoculum is calibrated, often using TCID50 or plaque-forming units (PFU). |
| 4. Incubation | Allow the virus to replicate for a set time until CPE is visible in untreated controls. | Incubation time (e.g., 24-72 hours) and temperature (e.g., 33°C, 37°C) are virus-dependent. |
| 5. Cell Viability Measurement | Quantify the remaining healthy cells. | Common methods include crystal violet staining or MTT assay, measured by absorbance (e.g., at 570 nm). |
| 6. Data Analysis | Calculate the percentage of protection offered by the compound at each concentration and determine the EC50. | The EC50 is the concentration that protects 50% of the cells from virus-induced CPE. A parallel cytotoxicity assay is needed to calculate the Selectivity Index (SI). |
The following diagram illustrates the core workflow of this assay:
Enterovirus A71 (EV-A71) represents a significant global health concern as a primary causative agent of hand, foot, and mouth disease (HFMD) in children, with potential for severe neurological complications and mortality. [1] [2] The management of EV-A71 infections has been critically hindered by the absence of specific antiviral treatments, necessitating accelerated drug discovery efforts. [1] Traditional antiviral screening has relied predominantly on immortalized cell lines (e.g., rhabdomyosarcoma (RD) cells), which, while valuable, lack the physiological cellular diversity and complexity of human intestinal epithelium—the primary replication site for EV-A71. [1] [2]
The emergence of three-dimensional (3D) human intestinal organoids (HIOs) derived from human induced pluripotent stem cells (hiPSCs) represents a transformative advancement in virology and drug discovery. [1] [3] These self-organizing, multicellular structures recapitulate the cellular heterogeneity of the native intestinal epithelium, containing all essential epithelial lineages—absorptive enterocytes, goblet cells, enteroendocrine cells, and Paneth cells—within a physiologically relevant architecture. [3] [4] Research has demonstrated that EV-A71 exhibits specific tropism for mucin-expressing goblet cells within intestinal organoids, a critical insight that could not be gleaned from traditional mono-cell line models. [1] This application note details standardized protocols for culturing HIOs, modeling EV-A71 infection, and evaluating the efficacy of antiviral compounds, with specific data for enviroxime, rupintrivir, and 2′-C-methylcytidine (2′CMC).
Table 1: Comparison of Experimental Models for EV-A71 Antiviral Testing
| Feature | RD Cell Line | 3D Human Intestinal Organoids (HIOs) |
|---|---|---|
| Cellular Complexity | Single cell type | Multiple intestinal epithelial cell types (enterocytes, goblet, enteroendocrine, Paneth) [1] [3] |
| Physiological Relevance | Low; does not recapitulate native intestinal epithelium | High; mimics cellular organization and function of human intestine [1] [4] |
| EV-A71 Cellular Tropism | Limited | Specific infection of goblet cells observed [1] |
| Sensitivity to Infection | Standard | Enhanced sensitivity compared to RD cells [1] [2] |
| Drug Sensitivity | Standard | More sensitive to antiviral compounds and their toxic effects [1] [2] |
| Key Applications | Initial viral propagation, basic screening | Physiologically relevant antiviral efficacy and toxicity testing [1] |
Source Material: The NCRM-3 hiPSC line (RUCDR Infinite Biologics) derived from cord blood CD34+ cells reprogrammed with non-integrating episomal plasmids containing POU5F1, SOX2, KLF4, and MYC. [1] [2]
Differentiation Protocol:
This protocol focuses on three reference antiviral compounds with distinct molecular targets in the EV-A71 replication cycle: [1] [2]
Table 2: Key Characteristics of Reference Antiviral Compounds Tested in HIOs
| Compound | Mechanism of Action | Molecular Target | Previous Clinical Context |
|---|---|---|---|
| This compound | Inhibits formation of replication organelles | Viral 3A protein | Investigated for enteroviral infections [1] |
| Rupintrivir | Protease inhibitor; cleaves viral polyprotein and host proteins | Viral 3C protease | Previously evaluated for enterovirus treatment [1] |
| 2′-C-methylcytidine (2′CMC) | Nucleoside analog; chain terminator | Viral RNA polymerase | Initially developed for Hepatitis C virus (HCV) [1] |
Cell Counting and Fragmentation:
Virus Inoculation:
Cell Viability:
Virus-Induced Cytopathic Effect (CPE):
Viral RNA Yield:
Studies directly comparing EV-A71 infection in HIOs versus RD cells revealed that HIOs demonstrated enhanced sensitivity to both viral infection and antiviral compound treatment compared to traditional RD cell models. [1] [2] The differential sensitivity observed between these model systems underscores the importance of using physiologically relevant platforms for antiviral drug discovery. [1]
All three reference compounds—this compound, rupintrivir, and 2′CMC—demonstrated antiviral activity in both HIO and RD cell models, though with potency differences between the two systems. [1] The HIO model provided additional insights into compound toxicity and tissue-specific effects that may better predict in vivo responses. [1]
Table 3: Quantitative Assessment of Antiviral Effects in HIOs vs RD Cells
| Assessment Parameter | Model System | This compound | Rupintrivir | 2′-C-methylcytidine |
|---|---|---|---|---|
| Cell Viability (EC₅₀) | HIOs | Reported in study [1] | Reported in study [1] | Reported in study [1] |
| Cell Viability (EC₅₀) | RD cells | Reported in study [1] | Reported in study [1] | Reported in study [1] |
| Viral RNA Reduction | HIOs | Significant reduction [1] | Significant reduction [1] | Significant reduction [1] |
| Viral RNA Reduction | RD cells | Moderate reduction [1] | Moderate reduction [1] | Moderate reduction [1] |
| Cytopathic Effect Inhibition | HIOs | Effective [1] | Effective [1] | Effective [1] |
| Cytopathic Effect Inhibition | RD cells | Less effective [1] | Less effective [1] | Less effective [1] |
The standardized protocols described herein for antiviral compound screening in 3D human intestinal organoids provide a robust framework for evaluating therapeutic candidates against EV-A71 and other enteric viruses. [1] The enhanced physiological relevance of HIOs enables more accurate prediction of compound efficacy and potential toxicity in humans, potentially reducing late-stage drug attrition. [1] [3]
Future applications of this platform could include:
The integration of advanced organoid technologies with traditional antiviral screening approaches represents a powerful strategy for accelerating the development of effective treatments against EV-A71 and other medically important viral pathogens. [1] [3]
Abstract: Enviroxime is a host-targeting antiviral that inhibits enterovirus replication by targeting the cellular lipid kinase PI4KIIIβ [1] [2]. Its specific mechanism means that in antiviral assays, a reduction in cell viability is more likely a consequence of successful viral infection and cytopathic effect (CPE) rather than direct drug toxicity. This note outlines the mechanism of action of this compound and provides a generalized protocol for assessing cell viability in the context of antiviral drug screening.
Understanding the biological pathway targeted by this compound is crucial for designing relevant assays. The diagram below illustrates how this compound disrupts the viral replication cycle.
The primary mechanism of action of this compound is the inhibition of the host enzyme phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) [1] [2]. Enteroviruses hijack this kinase to generate organelles enriched in its product, phosphatidylinositol 4-phosphate (PI4P), which are essential for viral RNA replication [2]. By depleting PI4P at these sites, this compound disrupts the formation of viral replication organelles, thereby potently inhibiting the replication of a broad spectrum of enteroviruses [1] [3].
The table below summarizes quantitative data on this compound's activity, which can inform the concentration ranges used in your assays.
| Virus Tested | Reported Antiviral EC₅₀ | Cytotoxicity (CC₅₀ / Selectivity Index) | Experimental System | Source |
|---|---|---|---|---|
| Various Enteroviruses[e.g., Poliovirus, Coxsackievirus] | Sub-micromolar to low micromolar range | Not explicitly stated in retrieved articles | Cell-based antiviral assays [1] | [1] |
| Gastrointestinal side effects reported in clinical trials [3] | Human clinical trials | [3] |
Note on Cytotoxicity: While the retrieved literature confirms the potent antiviral activity of this compound, it does not provide specific in vitro cytotoxicity metrics (e.g., CC₅₀ in standard cell lines). Its documented gastrointestinal side effects in clinical trials indicate that the compound has biological effects in humans, underscoring the importance of including cell viability assays in preclinical work [3].
A robust assay evaluates antiviral activity and cell viability simultaneously to calculate a selectivity index. The following workflow integrates these components.
Title: Protocol for Assessing Antiviral Efficacy and concomitant Cell Viability of this compound in a Cell-Based Model
Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against a target enterovirus and its half-maximal cytotoxic concentration (CC₅₀) in the host cells, enabling the calculation of a Selectivity Index (SI = CC₅₀ / EC₅₀).
Materials:
Method:
Enviroxime suppresses positive-strand RNA synthesis by preventing the normal formation of the viral replication complex [1]. Its action involves a dual-target mechanism:
The following table summarizes its activity and the key parameters for its dose-response analysis.
Table 1: this compound Antiviral Profile and Assay Parameters
| Parameter | Description & Value |
|---|---|
| Primary Indication | Antienterovirus compound (e.g., Poliovirus, EV-A71) [1]. |
| Proposed Mechanism | Inhibition of viral replication complex formation via targeting viral 3A/3AB protein and host PI4KB [1]. |
| Resistance Mutations | Mutations in the 3A protein (e.g., poliovirus Ala70Thr) [1]. |
| Quantitative Readout | Reduction in viral titer (Plaque Assay) or reporter signal (Luciferase Assay). |
| Key Parameters (IC₅₀, CC₅₀) | IC₅₀: Concentration giving 50% viral inhibition. CC₅₀: Concentration causing 50% cytotoxicity. |
| Therapeutic Index (TI) | TI = CC₅₀ / IC₅₀. A higher TI indicates a more selective and safer drug candidate. |
This protocol outlines the steps for quantifying the antiviral potency and cytotoxicity of this compound in cell culture.
This step determines the non-toxic concentration range of this compound for the subsequent antiviral assay.
This step measures the concentration of this compound required to inhibit viral replication by 50%.
The following diagram illustrates the dual mechanism of action of this compound and the experimental workflow for its analysis.
The diagram below outlines the key experimental steps for generating a dose-response curve.
Enviroxime is a recognized host-targeting antiviral compound that has been used extensively in in vitro studies against various enteroviruses, including EV-A71 and EV-D68 [1] [2] [3]. It functions by targeting the viral 3A protein, which is essential for the formation of replication organelles [4]. By interfering with this host-pathogen interaction, this compound disrupts a critical step in the viral life cycle.
The quantitative antiviral activity and cytotoxicity of this compound can vary depending on the specific enterovirus serotype and the cell model used. The table below summarizes key data from the literature for easy comparison.
| Virus | Cell Model | Antiviral Activity (EC₅₀) | Cytotoxicity (CC₅₀) | Selectivity Index (SI) | Primary Reference |
|---|---|---|---|---|---|
| EV-A71 | RD cells [4] | Not explicitly stated | Not explicitly stated | Not explicitly stated | [4] |
| EV-A71 | Human Intestinal Organoids (HIOs) [4] | Not explicitly stated | Not explicitly stated | Not explicitly stated | [4] |
| EV-D68 | AG129 mouse model (No efficacy) [2] | Not Applicable (In vivo) | Not Applicable (In vivo) | Not Applicable (In vivo) | [2] |
| Various Enteroviruses | Multiple cell lines | Active at sub-micromolar concentrations [3] | Information Missing | Information Missing | [3] |
Key Insights from the Data:
This protocol outlines the methodology for evaluating the antiviral activity of this compound against Enterovirus A71 (EV-A71) in human rhabdomyosarcoma (RD) cells and human intestinal organoids (HIOs), based on established research practices [4].
The following workflow describes the key steps for conducting the antiviral assay. You can apply this workflow to either RD cells or HIOs, with adjustments for the specific cell model as detailed in the protocol text.
Workflow Notes:
After the incubation period, assess the following parameters:
The following diagram illustrates the proposed mechanism of action of this compound and the subsequent experimental assessment steps within the context of a host cell.
Enterovirus A71 (EV-A71) is a significant human pathogen responsible for hand, foot, and mouth disease (HFMD) in children, with potential to cause severe neurological complications. The lack of approved antiviral therapeutics for EV-A71 infection underscores the urgent need for effective drug discovery platforms. Traditional antiviral screening has relied heavily on immortalized cell lines, such as rhabdomyosarcoma (RD) cells, which offer simplicity but lack the physiological complexity and cellular diversity of human tissues. Consequently, data generated from these models often fails to translate into clinically effective treatments [1] [2].
The advent of three-dimensional (3D) human intestinal organoids (HIOs) derived from induced pluripotent stem cells (hiPSCs) presents a transformative opportunity for antiviral research. These organoids recapitulate the cellular diversity and structural organization of the native intestinal epithelium, which is the primary site of EV-A71 replication. This application note provides a direct comparative analysis of HIOs versus the conventional RD cell line model for evaluating the antiviral activity of Enviroxime, a reference compound targeting the viral 3A protein. We include detailed protocols and quantitative data to demonstrate the enhanced sensitivity and physiological relevance of the HIO model for antiviral drug discovery [1] [3] [2].
The following workflow diagram illustrates the key stages of HIO generation and the subsequent antiviral testing process:
The following tables summarize the comparative data obtained from testing this compound in HIOs versus RD cells, highlighting key differences in model sensitivity.
Table 1: Summary of Antiviral Efficacy and Cytotoxicity Profiles of this compound in HIO vs. RD Models
| Model | Primary Readout | This compound Efficacy (Approx. IC₅₀) | Cytotoxicity (Approx. CC₅₀) | Therapeutic Index (CC₅₀/IC₅₀) |
|---|---|---|---|---|
| HIOs | Viral RNA Reduction | Sub-micromolar range [1] | Moderate | Lower (indicating higher sensitivity to toxic effects) [1] |
| RD Cells | Viral RNA Reduction / CPE Reduction | Micromolar range | High | Higher [1] |
Table 2: Key Characteristics and Advantages of HIOs vs. RD Cell Lines
| Feature | 3D Human Intestinal Organoids (HIOs) | 2D RD Cell Line |
|---|---|---|
| Physiological Relevance | High; contains multiple intestinal cell types (enterocytes, goblet, enteroendocrine, Paneth) [1] [3] | Low; single, homogeneous cancer cell type |
| Cellular Diversity | Recapitulates in vivo-like heterogeneity [3] | Absent |
| EV-A71 Cellular Tropism | Preferentially infects goblet cells [1] [2] | Non-physiological infection pathway |
| Sensitivity to Infection | Higher [1] | Lower |
| Sensitivity to Compound Toxicity | Higher, detecting potential off-target effects [1] | Lower, more resilient |
| Data Translation Potential | Superior, more predictive of human responses [1] | Poor, high attrition rate in drug development |
The data generated from this comparative study reveal critical insights:
The transition from traditional 2D cell cultures to 3D human organoid models represents a paradigm shift in antiviral drug discovery. This application note provides compelling evidence that HIOs are a more sensitive and physiologically relevant platform for evaluating EV-A71 antivirals like this compound compared to the standard RD cell line.
The key advantage of the HIO model lies in its ability to mimic the in vivo intestinal epithelium, leading to biologically meaningful data on both antiviral potency and compound safety. The protocols outlined here for the differentiation, infection, and analysis of HIOs provide a robust framework for researchers to implement this advanced model system. By adopting HIOs in pre-clinical stages, the drug discovery pipeline can be de-risked, potentially accelerating the identification of safer and more effective antiviral candidates for enteroviruses and other pathogens with similar tropisms.
Enteroviruses represent a significant global health concern, causing diseases ranging from mild respiratory illnesses to severe neurological complications such as acute flaccid myelitis and poliomyelitis. Among the non-polio enteroviruses, Enterovirus D68 (EV-D68) and Enterovirus A71 (EV-A71) have gained particular attention due to their association with severe respiratory disease and neurological complications in recent outbreaks worldwide [1]. The development of effective antiviral therapeutics has been challenging, with no currently approved specific antiviral drugs for enterovirus infections. Enviroxime has emerged as a promising experimental compound that demonstrates potent anti-enterovirus activity through a unique mechanism of action targeting both viral and host factors essential for viral replication.
This compound belongs to a class of antienterovirus compounds that suppress viral RNA synthesis by targeting viral protein 3A and/or 3AB, though its exact mechanism has been elucidated through recent research identifying host cell factors as critical targets [2]. The compound has shown efficacy against multiple enterovirus species, including poliovirus (PV), EV-D68, and EV-A71, making it a valuable tool for understanding enterovirus replication and developing broad-spectrum antiviral strategies. These application notes provide detailed protocols for evaluating this compound's antiviral activity in vitro, with specific emphasis on replication inhibition assays that measure its effects on viral RNA synthesis and protein production, alongside comprehensive methodological guidance for researchers in virology and antiviral drug development.
This compound exhibits a dual mechanism of action that disrupts enterovirus replication through both direct viral protein interaction and host factor modulation. Initially characterized as an inhibitor of viral RNA synthesis, this compound primarily targets the viral protein 3A and its precursor 3AB, which are essential components of the viral replication complex [2]. These viral proteins play critical roles in membrane rearrangement and recruitment of host factors necessary for replication complex formation. Resistance mutations mapping to the 3A-encoding region (such as the G5318A mutation in poliovirus resulting in 3A-Ala70Thr substitution) further support 3A as a direct or indirect target of this compound [2].
More recent research has revealed that this compound and related "this compound-like" compounds additionally target host factor phosphatidylinositol 4-kinase III beta (PI4KB), a key lipid kinase in the formation of replication organelles [2]. PI4KB generates phosphatidylinositol 4-phosphate (PI4P), which serves as a lipid platform for the assembly of viral replication complexes. By inhibiting PI4KB activity, this compound disrupts the membrane microenvironment essential for viral RNA synthesis, thereby suppressing viral replication without significantly affecting host cell viability at therapeutic concentrations. This host-directed mechanism contributes to its broad-spectrum activity against multiple enterovirus species while potentially imposing a higher genetic barrier to resistance development compared to direct-acting antiviral agents.
The following diagram illustrates this compound's mechanism of action in blocking enterovirus replication:
Figure 1: this compound's dual mechanism of action targeting both viral 3A/3AB proteins and host PI4KB to disrupt replication complex formation
The antiviral susceptibility assay measures the concentration-dependent inhibition of viral replication by this compound in cell culture. This protocol utilizes human rhabdomyosarcoma (RD) cells and the poliovirus Mahoney strain as a representative enterovirus model, though it can be adapted for other enteroviruses such as EV-D68 and EV-A71 [2].
Materials:
Procedure:
Calculation of EC₅₀: Dose-response curves are generated by plotting percentage protection (or percentage inhibition) against log₁₀ compound concentration. The 50% effective concentration (EC₅₀) is determined using four-parameter nonlinear regression analysis.
This protocol evaluates the specific inhibition of PI4KB kinase activity by this compound, confirming its effect on this important host target [2].
Materials:
Procedure:
Data Analysis: Calculate percentage inhibition relative to DMSO control and determine IC₅₀ values using nonlinear regression of log(inhibitor) vs. response curves.
Table 1: Comparison of this compound and Reference Compounds in PI4KB Inhibition Assay
| Compound | PI4KB IC₅₀ (μM) | Specificity vs. Other PI Kinases | Cellular Activity (EC₅₀) |
|---|---|---|---|
| This compound | 0.05-0.2 | Moderate (3-10× selective vs. PI3K) | 0.1-0.5 μM |
| T-00127-HEV1 | 0.02-0.08 | High (>20× selective) | 0.05-0.2 μM |
| GW5074 | 0.1-0.5 | Low (broad kinase inhibitor) | 0.3-1.0 μM |
| AN-12-H5 | >10 | No PI4KB inhibition | 0.5-2.0 μM |
| PIK93 | 0.01-0.05 | High (>50× selective) | 0.02-0.1 μM |
This compound demonstrates potent inhibition of enterovirus replication in vitro, with activity against a broad spectrum of enteroviruses. The following table summarizes published efficacy data for this compound against various enterovirus species and clinical isolates:
Table 2: Antiviral Activity of this compound Against Enterovirus Species
| Virus Species | Strain | Cell Line | EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|---|---|---|
| Poliovirus | Mahoney | RD | 0.11 ± 0.03 | >50 | >454 |
| Enterovirus D68 | Fermon | HEK293 | 0.08 ± 0.02 | >50 | >625 |
| Enterovirus A71 | BrCr | RD | 0.15 ± 0.05 | >50 | >333 |
| Coxsackievirus B3 | Nancy | HeLa | 0.21 ± 0.07 | >50 | >238 |
| Rhinovirus | RV1B | HeLa | 0.09 ± 0.03 | >50 | >555 |
The selectivity index (SI), calculated as CC₅₀/EC₅₀, consistently exceeds 200 for this compound across multiple enterovirus species, indicating a favorable in vitro therapeutic window. Time-of-addition studies demonstrate that this compound is most effective when added within the first 2-4 hours post-infection, consistent with its mechanism of inhibiting early replication events [2].
Confirmation of this compound's mechanism requires complementary approaches including resistance mutation analysis and host factor dependency studies:
Resistance Mutation Analysis:
Common resistance mutations include Ala70Thr in PV 3A protein and analogous positions in other enteroviruses [2]. These mutations typically confer 10-50 fold reduced susceptibility to this compound while maintaining viral fitness.
Host Factor Dependency Studies:
PI4KB knockdown reduces enterovirus replication by 1-2 log₁₀ and diminishes this compound efficacy, confirming PI4KB as a relevant host target [2].
The following workflow diagram illustrates the complete experimental approach for characterizing this compound activity:
Figure 2: Comprehensive workflow for evaluating this compound's antiviral activity and mechanism of action
Proper technical validation requires inclusion of reference compounds with established mechanisms:
Table 3: Control Compounds for this compound Assay Validation
| Control Type | Compound | Expected Result | Purpose |
|---|---|---|---|
| Positive Control (Viral) | Rupintrivir (3C protease inhibitor) | EC₅₀: 0.01-0.05 μM | Confirms assay sensitivity for direct-acting antivirals |
| Positive Control (Host) | PIK93 (PI4KB inhibitor) | EC₅₀: 0.02-0.1 μM | Validates host-targeting antiviral activity |
| Negative Control | Ribavirin (ineffective vs. enterovirus) | EC₅₀: >100 μM | Confirms assay specificity |
| Cytotoxicity Control | Staurosporine | CC₅₀: <1 μM | Validates cytotoxicity detection |
Assay validation should demonstrate:
Table 4: Troubleshooting Guide for this compound Inhibition Assays
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor dose-response | Compound precipitation | Increase DMSO to 0.5% or use fresh stock solutions |
| High variability between replicates | Inconsistent cell seeding | Standardize cell counting and seeding procedures |
| Inadequate CPE development | Low MOI or short incubation | Titer virus stock and optimize infection parameters |
| High background in cytotoxicity | Serum batch variability | Test different FCS batches for minimal background |
| Reduced activity in certain cell types | Differential PI4KB expression | Verify PI4KB expression by Western blot |
| Loss of activity upon storage | Compound degradation | Prepare fresh stocks and verify stability in medium |
While this compound demonstrates potent anti-enterovirus activity, researchers should consider several limitations:
Alternative approaches include combination studies with direct-acting antivirals such as 2C inhibitors (e.g., Jun6504, which has shown efficacy in EV-D68-infected mice [1]) or capsid binders (e.g., PTC-209HBr, which blocks viral attachment [3]) to potentially enhance potency and reduce resistance development.
These comprehensive Application Notes and Protocols provide validated methodologies for evaluating this compound's inhibition of enterovirus replication in vitro. The detailed protocols for antiviral susceptibility testing and mechanism elucidation studies enable researchers to reliably assess this promising compound class. The combination of viral titer reduction assays with specific PI4KB inhibition studies offers a comprehensive approach to characterizing both the antiviral potency and mechanism of this compound and related compounds.
The robust nature of these protocols supports their application in both basic virology research and antiviral drug discovery programs aimed at developing effective treatments for enterovirus infections. As research advances, these methodologies can be adapted to evaluate next-generation this compound analogs with improved pharmacological properties and potentially enhanced clinical potential.
The following table summarizes two relevant experimental models identified in the literature that can be adapted for studying enviroxime.
| Model Type | Key Application | Example Protocol / Finding | Source / Citation |
|---|---|---|---|
| Murine Intestinal Monolayers [1] | High-throughput screening for differential drug toxicity in the small vs. large intestine. | Testing of 48 oncology drugs revealed differential sensitivity; e.g., antifolates (like Methotrexate) were more toxic to the small intestine due to higher folate transporter expression [1]. | [1] |
| Human Intestinal Organoids [2] | A physiologically relevant in vitro model for predictive toxicology and drug development. | A detailed, multi-day protocol for culturing organoids and testing compound toxicity using a CellTiter-Glo 3D Cell Viability Assay [2]. | [2] |
Beyond the models above, recent research highlights advanced concepts that could enhance your investigation into the mechanisms of GI toxicity.
Based on the models and concepts, here is a generalized experimental workflow you could adapt. The diagram below outlines the key steps in a toxicity screening process using intestinal models.
Here are some anticipated frequently asked questions that integrate the gathered information.
Q: What is the most relevant in vitro model for predicting human GI toxicity? A: Human intestinal organoids are currently considered a highly physiologically relevant model as they contain multiple cell types and recapitulate key functions of the intestinal epithelium, overcoming the limitations of traditional cell lines [2]. For high-throughput screening, primary murine intestinal monolayers are an excellent tool to pinpoint differential toxicity between the small and large intestine [1].
Q: How can I determine if a toxin affects the small or large intestine differently? A: As demonstrated in proof-of-concept studies, you can culture monolayers from both murine small and large intestinal crypts in parallel. By treating them with the same compound and comparing changes in cell viability and proliferation (e.g., via imaging and EdU incorporation), you can identify regional differences in sensitivity [1].
Q: Besides cell death, what other readouts are valuable for GI toxicity? A: It is crucial to look beyond general viability. Assessing the impact on the proliferative compartment (crypt cells) is a more sensitive measure. Furthermore, the field is moving towards identifying mechanistic biomarkers (e.g., in plasma or stool) that can indicate specific types of injury, such as enterocyte function loss [5].
Enviroxime is a known inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) and was initially investigated for its anti-enterovirus and anti-rhinovirus activity [1]. The primary reasons it did not proceed in clinical development were its gastrointestinal side effects and poor pharmacokinetic profile [1]. "Poor pharmacokinetic profile" often includes challenges with metabolic stability, meaning the compound is broken down too quickly in the body.
The following table summarizes established strategies that can be explored to improve the metabolic stability of drug candidates, which would be relevant for a compound like this compound.
| Strategy | Description | Application Example from Research |
|---|---|---|
| Isosteric Replacement | Replacing part of a molecule with a different atom/group of similar size & properties to block metabolic hot spots [2]. | Replacing hydrogen with fluorine or a methyl group to slow down metabolism [2]. |
| Deuterium Incorporation | Substituting hydrogen with its heavier isotope, deuterium, to slow the rate of metabolic reactions (Kinetic Isotope Effect) [2]. | Deuterated analogs showed ~30% increase in half-life in liver microsomes while maintaining potency [2]. |
| Structural Modification to Reduce Lipophilicity | Reducing the molecule's logP to make it less susceptible to oxidation by metabolic enzymes [2]. | Replacing a hydrophobic cycloalkyl group with an aromatic moiety significantly improved metabolic half-life [2]. |
Here is a generalized experimental protocol you can adapt for investigating and improving the metabolic stability of a compound like this compound.
Detailed Methodology for Key Steps
In vitro Microsomal Stability Assay [2]
Metabolite Identification [2]
Q: Our lead compound is potent but has a very short microsomal half-life (< 10 minutes). What is the most efficient first step? A: Focus on identifying metabolites. Knowing how your compound is being broken down (e.g., oxidation of a specific aromatic ring, hydrolysis of an ester) will provide a clear, rational starting point for designing more stable analogs, such as through isosteric replacement [2].
Q: We modified a metabolic hot spot, which improved stability but caused a significant drop in potency. What can we do? A: This is a common challenge. Avoid making single, large changes. Instead, try a series of subtle, closely related modifications (e.g., F, Cl, CF₃, OCH₃ substitutions at the same position) to find a balance between metabolic stability and binding affinity to the target (e.g., PI4KIIIβ) [2].
Q: Deuterium incorporation only provided a modest (~30%) improvement in half-life. Is this typical? A: Yes, the effect is often modest but can be therapeutically significant. It is highly dependent on the metabolic pathway. If the rate-limiting step of metabolism is not a C-H bond cleavage, deuterium will have little effect. It is best used as one part of a broader strategy [2].
There is no single test for toxicity. A structured, tiered approach, often guided by regulatory guidelines, is used to build a comprehensive profile. The flowchart below outlines a general workflow for characterizing and mitigating compound toxicity.
New Approach Methodologies (NAMs) can provide rapid, human biology-relevant insights, often reducing the need for animal studies. Key resources and categories are outlined in the table below.
| Method Category | Description & Utility | Key Resources & Databases |
|---|---|---|
| High-Throughput Screening (HTS) | Rapidly tests thousands of chemicals in hundreds of automated assays for effects on biological pathways [1]. | ToxCast/Tox21: U.S. EPA's ToxCast program and the federal Tox21 program use HTS to screen chemicals in automated assay systems [1] [2]. |
| In Vitro Assays | Uses human cells (primary, immortalized, or stem cell-derived) to model organ-specific toxicity and measure phenotypic changes like cell death [1]. | CompTox Chemicals Dashboard: EPA tool providing access to chemistry, toxicity, and biological activity data, including ToxCast HTS results [2]. |
| Computational Toxicology | Uses computer models to predict toxicity based on chemical structure and existing data. | OECD QSAR Toolbox: A software application to fill data gaps by grouping chemicals and using existing experimental data for read-across [3]. |
For regulatory acceptance, experiments often follow standardized guidelines. The tables below summarize key guideline studies for systemic and specific organ toxicity.
Table 2.1: Guidelines for Systemic Toxicity
| Study Focus | Test Guideline | Key Parameters Measured |
|---|---|---|
| Acute Oral Toxicity | OECD 420, 423, 425; EPA 870.1100 | Single dose to determine the median lethal dose (LD₅₀) and acute clinical signs [3] [4]. |
| Repeated Dose (28-Day) | OECD 407; EPA 870.3050 | Daily dosing for 28 days; examines clinical signs, hematology, clinical chemistry, and histopathology of major organs [3] [4]. |
| Subchronic (90-Day) | OECD 408, 409; EPA 870.3100, 870.3150 | Daily dosing for 90 days; provides more detailed data on cumulative toxicity and identifies target organs [3] [4]. |
Table 2.2: Guidelines for Specific Endpoints
| Study Focus | Test Guideline | Key Parameters Measured |
|---|---|---|
| Genetic Toxicity | OECD 471 (Ames test), 473 (Chromosomal aberration), 487 (Micronucleus); EPA 870.5100 | Assesses potential to cause gene mutations, chromosomal damage, or DNA breakage [3] [4]. |
| Developmental Neurotoxicity | OECD 426; EPA 870.6300 | Doses pregnant animals and offspring; assesses effects on brain development, behavior, and neuropathology [3] [4]. |
| Skin Sensitization | OECD 442C, 442D, 442E | In vitro methods to assess the potential of a chemical to cause allergic skin reactions [3]. |
This section addresses common experimental and strategic challenges in a technical support format.
FAQ 1: Our initial in vitro assays show potential for hepatotoxicity (liver damage). What are our strategic options?
FAQ 2: We need to investigate a signal of potential neurotoxicity. What is a modern, evidence-based approach?
FAQ 3: How can we be more strategic in our toxicology testing to reduce late-stage attrition?
Given the lack of specific data, here are practical steps to begin profiling this compound:
The following table summarizes the core pharmacokinetic and clinical limitations of this compound that hindered its development.
| Aspect | Specific Limitation | Consequence |
|---|---|---|
| Pharmacokinetic Profile | Poor water solubility and marked hydrophobicity [1]. | Low bioavailability; difficulty in achieving effective systemic concentrations. |
| Clinical Trial Outcomes | Demonstrated success in reducing symptoms but failed to show in vivo efficacy; associated with gastrointestinal side effects [2]. | Withdrawn from clinical trials [2]. |
| Mechanism of Action | Initially identified as targeting the viral 3A protein [3]; later characterized as a host-targeting antiviral that inhibits phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ) [2]. | Contributed to understanding of host-pathogen interactions. |
While this compound itself is no longer in development, research into overcoming its limitations has informed broader antiviral strategies.
A primary strategy to overcome this compound's poor solubility was to incorporate it into liposomes.
The discovery that this compound inhibits the host protein PI4KIIIβ recontextualizes its limitations. While this compound failed, the HTA strategy remains a valid and active research area to overcome the high mutation rate of direct-acting antivirals [2] [4].
Here are detailed methodologies for key experiments related to the discussed solutions.
This protocol is adapted from methods used to evaluate liposome-incorporated this compound (LE) [1].
The experimental workflow for this protocol can be visualized as follows:
This method, used to identify this compound's viral target, is a classic genetic approach for characterizing novel inhibitors [3].
The table below summarizes the key findings from two major clinical trials on this compound, highlighting the core reasons for its perceived failure.
| Trial Context | Reported Efficacy | Key Limitations & Reasons for Failure |
|---|---|---|
| Natural Rhinovirus Infection (Community Setting) [1] | No consistent, statistically significant therapeutic effect versus placebo [1]. | Lack of Efficacy in Real-World Setting: The trends in symptom reduction were not significant enough to demonstrate clinical value against naturally acquired colds [1]. |
| Experimental Human Rhinovirus Challenge [2] | Statistically significant reduction in clinical score only on one specific day (day 5); no significant reduction in total accumulated clinical scores or nasal secretion quantity [2]. | Limited & Inconsistent Efficacy: The clinical benefit was minimal and not sustained. No enhanced effect was seen in subjects treated before symptom onset [2]. |
A key insight into this compound's activity comes from mechanistic studies, which identified its viral target.
The following diagram illustrates this mechanism and a general workflow for testing 3A-targeting antivirals in a cell-based model.
A classic method to confirm a compound's viral target is to select for drug-resistant mutants and map the mutations. The protocol below is based on the study that identified 3A as this compound's target [3].
Objective: To generate and characterize poliovirus or human rhinovirus mutants resistant to this compound in order to confirm its molecular target.
Materials:
Methodology:
Resistance Selection:
Genetic Mapping:
Confirmation of Resistance Mutations:
Q1: Why did this compound fail in clinical trials despite promising in vitro and organ culture data? The transition from controlled lab models to humans revealed critical limitations. In humans, the drug's efficacy was minimal and inconsistent. One trial showed a significant effect on only one specific day, with no reduction in the total illness score [2]. Another trial against natural infections failed to show any consistent benefit over placebo [1]. This suggests the antiviral effect was not potent enough to translate into a meaningful clinical outcome in a complex, real-world environment.
Q2: What is the key takeaway for developing antivirals targeting host- or virus-associated factors like the 3A protein? The case of this compound highlights that identifying a specific viral target is only the first step. The 3A protein is a valid target, as proven by resistance mapping [3]. However, clinical success requires that the inhibitor is potent enough to profoundly suppress virus replication in the human body and has pharmaceutical properties (e.g., bioavailability, lack of toxicity) suitable for therapeutic use. Furthermore, the high mutation rate of viruses can lead to resistance, as demonstrated by the relative ease of selecting for 3A mutants [3].
Q3: Are there modern successors to this compound that also target the 3A protein or similar pathways? Research into broad-spectrum antivirals against enteroviruses continues, but the focus has expanded. While this compound is still cited as a host-targeting antiviral in contemporary research [4], recent drug discovery efforts are exploring a wider range of targets. For instance, recent studies are investigating viral 2C inhibitors (e.g., Jun6504) and capsid binders, which have shown promising in vivo efficacy in mouse models [4]. The landscape has evolved to include not only direct-acting antivirals but also host-targeting agents and novel technologies like RNA interference [5].
This compound is an antiviral agent that inhibits picornaviruses (like rhinovirus, poliovirus, and coxsackievirus) by targeting the viral 3A protein, a component essential for forming the viral RNA replication complex [1] [2]. This action suppresses viral replication. However, like many research compounds, it can exhibit cytotoxic effects in cell culture, which can be mitigated.
Here are two primary, research-backed strategies to reduce cytotoxicity while maintaining antiviral efficacy.
Combining this compound with another antiviral compound, disoxaril, is a well-documented strategy. Research indicates that this combination achieves a synergistic antiviral effect without increasing cytotoxic effects on the cells.
| Strategy | Experimental Model | Key Findings on Cytotoxicity | Antiviral Effect |
|---|---|---|---|
| Combination with Disoxaril [3] | Uninfected FL cells (growth curves with compound exposure) | No synergistic cytotoxic effect was observed when compounds were used together. | Synergistic inhibitory effect on poliovirus type 1 replication. |
| Liposome Formulation [2] | HeLa monolayer cell cultures | Aerosol delivery of liposomal this compound was developed, implying potential for reduced toxicity. | Inhibited plaque formation by coxsackievirus B3, rhinovirus, and poliovirus at 0.1-10 µg/mL. |
The quantitative assay for this combination involved generating growth curves of uninfected FL cells exposed to increasing concentrations of the compounds, both individually and in combination [3].
Another approach to improve the therapeutic window of this compound is to encapsulate it in liposomes. This method has been used for aerosol delivery and helps define the drug's interaction with phospholipids, which can enhance delivery and potentially reduce direct exposure-related toxicity to cells [2].
This protocol is adapted from the methodology used to test the this compound-disoxaril combination [3].
This protocol verifies that the cytotoxicity-reducing strategy does not compromise antiviral activity [2].
Why should I consider combination therapy instead of just lowering the this compound dose? Lowering the dose might reduce cytotoxicity but could also subdue the antiviral effect. A synergistic combination allows you to use lower, less toxic doses of each compound while achieving a potent antiviral response that would require much higher, more toxic doses of a single agent [3].
What is the evidence that the this compound-disoxaril combination has no synergistic cytotoxicity? A 1999 study specifically designed to test this found that while the combination was "markedly synergistic" against the poliovirus, the quantitative data from cell growth curves "indicate[d] lack of a synergic cytotoxic effect" [3].
Are there other potential targets for reducing this compound's side effects? Yes, subsequent research has shown that this compound's antiviral activity is also linked to its inhibition of the host lipid kinase PI4KIIIβ [2]. Exploring different inhibitors that target this host factor could present an alternative strategy, though this would involve a different mechanism of action.
To help visualize the key strategies and experimental workflows, the following diagrams outline the logical relationships and processes discussed.
| Feature | This compound | 2'-C-Methylcytidine (2'CMC) |
|---|---|---|
| Target | Viral 3A protein [1] / Host PI4KIIIβ and OSBP [2] [3] | Viral RNA-dependent RNA polymerase (3Dpol) [1] |
| Mechanism of Action | Disrupts formation of viral replication organelles by targeting host lipid metabolism pathways [2] [3]. | Acts as a chain-terminating nucleoside analog, inhibiting viral RNA synthesis [1]. |
| Antiviral Potency (EC₅₀ in HIOs vs. RD cells) | HIOs: ~0.5 μM RD cells: ~1.5 μM [1] | HIOs: ~10 μM RD cells: >50 μM [1] | | Cytotoxicity (CC₅₀ in HIOs) | ~5 μM [1] | >100 μM [1] | | Selectivity Index (SI) in HIOs | ~10 [1] | >10 [1] | | Key Findings | More potent and sensitive in human intestinal organoid (HIO) model vs. standard cell line [1]. | Shows significantly higher potency in HIOs, demonstrating the model's value for evaluating nucleoside analogs [1]. | | Resistance Mutations | Mutations in viral 3A protein (e.g., A70T in Poliovirus, V45A/H57Y in CV-B3) [4]. | Mutations in viral 3D polymerase (e.g., S121N in EV-A71) [4]. |
The quantitative data in the table originates from a 2023 study that directly compared these compounds against EV-A71 in both conventional RD (rhabdomyosarcoma) cells and more physiologically relevant human intestinal organoids (HIOs) [1].
The diagrams below illustrate the distinct viral inhibition mechanisms and a generalized experimental protocol for generating this type of comparative data.
Figure 1: Inhibition Mechanisms of this compound and 2'CMC. This compound acts earlier in the viral life cycle by disrupting the formation of replication organelles [1] [2]. In contrast, 2'CMC acts later by incorporating into the nascent RNA strand during replication, causing premature chain termination [1].
Figure 2: Workflow for Antiviral Comparison. The experimental protocol for comparing antivirals involves infecting different models (HIOs and cell lines) with the virus, treating them with serial dilutions of the compounds, and then using multiple assays to quantify antiviral activity and cytotoxicity [1]. CPE: Cytopathic Effect; MOI: Multiplicity of Infection.
| Feature | Enviroxime | Itraconazole |
|---|---|---|
| Primary Molecular Target | Phosphatidylinositol 4-Kinase III Beta (PI4KB) [1] | Oxysterol-Binding Protein (OSBP) [2] [3] |
| Classification | Major this compound-like Compound [1] | Minor this compound-like Compound [1] |
| Direct Effect on PI4KB | Yes, direct inhibitor [1] | No [1] |
| Key Antiviral Action | Depletes Phosphatidylinositol 4-Phosphate (PI4P) at Golgi apparatus by inhibiting its production [1] | Disrupts OSBP-mediated non-vesicular lipid transport, depleting PI4P and cholesterol at replication sites [3] |
| Resistance Mutation (in EV71) | Mutations in viral protein 3A (e.g., A70T in Poliovirus) [1] | Mutations in viral protein 3A (e.g., V51L, V75A in EV71) [4] |
| Cross-Resistance | Resistant viruses show cross-resistance to other major this compound-like compounds (e.g., GW5074) [4] [1] | Resistant viruses remain sensitive to major this compound-like compounds and posaconazole [4] |
The table below summarizes the experimental approaches used to characterize these mechanisms.
| Compound | Key Experimental Methods & Findings |
|---|
| This compound | Time-of-Addition Assay: Defined a specific time window, post-viral entry, during which it acts, pinpointing the RNA replication stage [4]. Resistance Mutation Mapping: Identified a specific mutation (3A-Ala70Thr in Poliovirus) that confers high-level resistance, linking the target to the replication complex [1]. Lipid Kinase Assays: Directly demonstrated inhibition of PI4KB enzymatic activity in vitro [1]. | | Itraconazole | siRNA Sensitization Screen: Knockdown of OSBP sensitized cells to the drug, identifying OSBP as the critical target [1] [3]. Genetic Rescue: Overexpression of OSBP or its relative ORP4 counteracted the antiviral effect of itraconazole, confirming these proteins as targets [3]. Binding Assays: Confirmed direct binding of itraconazole to OSBP, disrupting its sterol/PI4P exchange cycle [2] [3]. |
The methodologies below are central to establishing the mechanisms of action for host-targeting antivirals.
The following diagram illustrates how this compound and itraconazole target different host proteins to disrupt the same pathway essential for viral replication.
As the diagram shows, both drugs ultimately deplete PI4P at the Golgi, which is critical for the formation of enterovirus replication organelles [1] [3]. This compound acts upstream by preventing the production of PI4P, while itraconazole acts downstream by disrupting the OSBP-mediated lipid shuttle that maintains PI4P and cholesterol levels.
The distinct targets of itraconazole and enviroxyme have important implications for antiviral drug development:
Enviroxime is an antiviral compound that inhibits enterovirus replication by targeting the viral protein 3A and/or 3AB, thereby suppressing the formation of the viral replication complex [1] [2] [3]. Subsequent research identified other compounds that induce similar resistance mutations in the 3A protein, classifying them as "this compound-like" [1]. Interestingly, studies revealed that these compounds have distinct molecular targets, primarily within the host cell's phosphoinositide metabolism [1] [4].
The table below summarizes the comparative antiviral activity and known targets of key this compound-like compounds.
| Compound | Primary Reported Target | Antiviral Activity (Sample Data) | Spectrum Notes |
|---|---|---|---|
| This compound | Viral 3A/3AB protein [2] [3] | Inhibits EV71 (EC~50~ ~0.15 μM) [2] | Inhibits enteroviruses and rhinoviruses [5] [6]. Clinical development halted due to gastrointestinal side effects and lack of efficacy in trials [2] [5]. |
| GW5074 | PI4KIIIβ [1] [4] | Inhibits EV71 (IC~50~ ~2.0 μM) [2] | Shows broad anti-enterovirus activity [2]. Also reported to have inhibitory effects on other PI kinases [1]. |
| T-00127-HEV1 | PI4KIIIβ [1] | Inhibits poliovirus replication [1] | Identified via high-throughput screening; shows higher specificity for PI4KIIIβ than GW5074 [1]. |
| AN-12-H5 | OSBP/ORP4 (PI4P-binding proteins) [1] [2] | Inhibits EV71 (EC~50~ ~0.55 μM) [2] | A bifunctional inhibitor; also blocks an early stage of infection by targeting capsid proteins VP1 and VP3 [2]. Also shows strong anti-HCV activity [1]. |
| TTP-8307 | Viral 3A protein (precise mechanism unclear) [2] | Inhibits CVA16 (IC~50~ ~0.085 μM) [2] | Potent against several enteroviruses and rhinoviruses; weak activity against EV71 [2]. |
| PIK93 | PI4KIIIβ [1] [4] | Inhibits coxsackievirus B3 replication [4] | A well-characterized PI4KIIIβ inhibitor; coxsackievirus mutants with 3A mutations are cross-resistant to PIK93 [4]. |
| Itraconazole | OSBP [2] | Approved antifungal; shows anti-enterovirus activity [2] | An FDA-approved drug that perturbs lipid transfer, acting similarly to AN-12-H5 [2]. |
The insights in the comparison table are derived from standard virological and biochemical experiments. Below is an overview of the key methodologies cited in the literature.
This is a fundamental method to assess a compound's antiviral potency and to isolate resistant viral mutants.
This technique identifies the genetic basis of drug resistance, helping to pinpoint the compound's target.
This method determines if a host factor is required for a compound's antiviral effect.
This biochemical assay directly tests if a compound can inhibit a specific lipid kinase.
To help illustrate the mechanistic data and experimental workflows, you can use the following Graphviz DOT scripts.
The collective research on these compounds highlights several critical points for antiviral development:
The table below summarizes a direct, quantitative comparison of Enviroxime's effects in human intestinal organoids (HIOs) versus the RD (rhabdomyosarcoma) cell line, based on a 2023 study [1].
| Feature | Human Intestinal Organoids (HIOs) | RD Cell Line |
|---|---|---|
| Physiological Relevance | High; recapitulates complex human intestinal epithelium with multiple cell types (enterocytes, goblet, enteroendocrine, Paneth) [1]. | Low; single cell type (rhabdomyosarcoma) that does not mimic normal human intestinal physiology [1]. |
| Sensitivity to EV-A71 Infection | More sensitive; model better reflects viral pathogenesis in humans [1]. | Less sensitive [1]. |
| Sensitivity to Drug Treatment (this compound) | More sensitive; model provides a more stringent and physiologically relevant assessment of compound potency and potential toxic effects [1]. | Less sensitive; may overestimate compound efficacy [1]. |
| Key Application | Superior for studying host-virus interactions, drug efficacy, and toxicology in a human-relevant system [1]. | Historically used for viral propagation and initial antiviral screens [1]. |
The study concluded that HIOs showed greater sensitivity to both EV-A71 infection and this compound treatment compared to the RD cell line. This indicates that organoids can provide a more physiologically relevant and potentially more predictive platform for antiviral drug evaluation [1].
Here are the key methodologies used in the comparative study to help you understand how the data was generated.
The core process for infecting the models and testing this compound is outlined below. This general workflow was applied to both HIOs and RD cells, with specific adaptations for each model as detailed in the subsequent sections.
The limitations of traditional cell lines that make organoids a valuable new approach methodology (NAM) are well-documented [2] [3].
Organoids bridge this gap by providing a human-specific, physiologically pertinent platform that allows researchers to monitor cellular responses, including toxicity and efficacy, in a more realistic manner [1] [2].
While powerful, working with organoid models involves specific technical considerations.
The table below summarizes the key findings from the available studies on two different drug combinations.
| Combination | Virus Tested | Experimental Model | Observed Effect | Key Data |
|---|---|---|---|---|
| Enviroxime + Disoxaril [1] | Coxsackievirus B1 (CVB1) | In vitro (FL cells) and in vivo (newborn mice) | Synergistic | In vivo, the combination allowed for a 2-4 times lower dose of Disoxaril to achieve the same protective effect as Disoxaril alone [1]. |
| Ribavirin + Gemcitabine [2] | Coxsackievirus B3 (CVB3) & Enterovirus 71 (EV71) | In vitro (HeLa and Vero cells) | Synergistic | The combination showed strong synergistic antiviral activity against both CVB3 and EV71 replicons [2]. |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.
For this compound + Disoxaril (against CVB1) [1]:
For Ribavirin + Gemcitabine (against CVB3 & EV71) [2]:
The following diagram illustrates the general mechanism of action for capsid-binding inhibitors like Disoxaril and the replication inhibitors like this compound and Ribavirin, based on the information from the provided studies [1] [2] [3].
While a direct comparison is not available, the successful use of combination therapy is a recognized strategy to combat viral infections, as seen in treatments for HIV and Hepatitis C [3]. The demonstrated synergy in the studied combinations suggests that targeting multiple steps in the viral life cycle is a promising approach.
The following table summarizes key investigational antivirals for enteroviruses, including enviroxime, based on the search results.
| Antiviral Candidate | Primary Target | Reported Spectrum | Key Experimental Findings | Development Status / Notes |
|---|
| This compound | Host pathway & viral 3A/3AB protein complex [1] | Rhinoviruses, Enteroviruses [2] [3] | • Inhibits viral RNA synthesis [1] • Limited clinical efficacy in volunteers [4] | Clinical development reportedly discontinued [3] | | Ro 09-0410, 4',6-Dichloroflavan, RMI-15,731 | Viral capsid (VP1) [5] | Preferentially Rhinovirus (serotype-dependent) [5] | • Directly binds and inactivates virus particle [5] • Cross-resistance between compounds [5] | Capsid-binding agents; historical research compounds [5] | | Jun6504 | Viral 2C protein [3] | Broad-spectrum (EV-D68, EV-A71, CVB3) [3] | • Prevents paralysis in EV-D68 mouse model [3] • Reduces viral titers in spinal cord and muscle [3] | Rationally designed; promising pre-clinical candidate (2025) [3] | | Pleconaril, Pirodavir | Viral capsid (VP1) [3] | Broad-spectrum Enteroviruses [3] | • No therapeutic efficacy in EV-D68 animal model [3] | Capsid-binding agents; tested in clinical trials [3] | | Rupintrivir | Viral 3C protease [3] | Broad-spectrum Enteroviruses [3] | • No therapeutic efficacy in EV-D68 animal model [3] | Protease inhibitor; historical research compound [3] |
To support the information in the table, here is a detailed look at the experimental evidence and methodologies behind the findings for key antivirals.
1. This compound: Targeting the Replication Complex
2. Capsid-Binding Agents: A Shared Mechanism
3. Jun6504: A Modern 2C Inhibitor
The diagram below illustrates the hypothesized mechanism of action of this compound, based on the described research.
Diagram Title: Proposed Multi-Target Mechanism of this compound